molecular formula C6H4ClKO3S B1323362 Potassium 4-chlorobenzenesulfonate CAS No. 78135-07-6

Potassium 4-chlorobenzenesulfonate

Cat. No.: B1323362
CAS No.: 78135-07-6
M. Wt: 230.71 g/mol
InChI Key: CRAWBPGXIICWMH-UHFFFAOYSA-M
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Description

Potassium 4-chlorobenzenesulfonate is an organic compound with the molecular formula C6H4ClKO3S. It is a potassium salt of 4-chlorobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-chlorobenzenesulfonate can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-chlorobenzenesulfonyl chloride is treated with a solution of potassium hydroxide, resulting in the formation of this compound and water .

Industrial Production Methods

In industrial settings, the production of this compound often involves the sulfonation of chlorobenzene followed by neutralization with potassium hydroxide. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Potassium 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used. For example, reacting with sodium hydroxide can produce 4-hydroxybenzenesulfonate.

    Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction can yield products like sulfonamides.

Scientific Research Applications

Potassium 4-chlorobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonic Acid: The parent acid form of potassium 4-chlorobenzenesulfonate.

    4-Bromobenzenesulfonic Acid: Similar structure but with a bromine atom instead of chlorine.

    4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its potassium salt form, which imparts different solubility and reactivity characteristics compared to its acid or chloride counterparts. This makes it particularly useful in specific industrial and research applications .

Properties

IUPAC Name

potassium;4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAWBPGXIICWMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClKO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635420
Record name Potassium 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78135-07-6
Record name Potassium 4-chlorobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078135076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-chlorobenzenesulfonate
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Q & A

Q1: What is the supramolecular structure of Potassium 4-chlorobenzenesulfonate?

A1: this compound (K4CBS) forms a polymeric structure, [K(C6H4ClO3S)]n, where chlorine atoms bridge potassium ions. [] Each potassium ion is hepta-coordinated, interacting with two chlorine ligands and five oxygen atoms from surrounding sulfonate groups. [] This bridging interaction through chlorine atoms contributes significantly to the overall supramolecular arrangement.

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